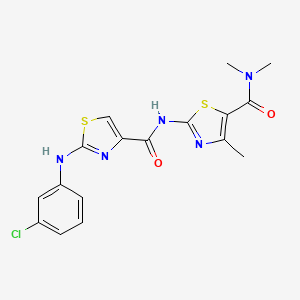
Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate” likely contains a lithium atom, a 2,6-difluorophenyl group, and a 1,3,4-oxadiazole-2-carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure would likely be influenced by the presence of the 1,3,4-oxadiazole ring and the 2,6-difluorophenyl group .Chemical Reactions Analysis
The compound may undergo reactions typical of oxadiazoles and difluorophenyls. For instance, oxadiazoles can participate in nucleophilic substitution reactions, and difluorophenyls can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For instance, the presence of the lithium atom might make the compound ionic and soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate plays a significant role in synthetic chemistry, especially in the preparation of complex organic molecules. The compound's reactivity has been explored in various contexts, such as in the synthesis of ladder pi-conjugated skeletons and the preparation of specific lithium carboxylate frameworks. One study demonstrates the use of lithium naphthalenide to induce carbonyl reduction over acetylene reduction, leading to the formation of methylene-bridged stilbenes and dibenzo[a,e]pentalenes, which are important ladder pi-conjugated skeletons with applications in organic electronics and photonics (Zhang et al., 2009). Additionally, the synthesis and structural characterization of various lithium carboxylate frameworks have been conducted, revealing novel 3D lithium–organic frameworks with potential applications in material science (Aliev et al., 2014).
Catalysis
In catalysis, this compound and related compounds have been utilized as catalysts or catalytic agents in various chemical transformations. For instance, lithium tetrakis(pentafluorophenyl)borate has been shown to effectively catalyze Friedel–Crafts benzylation reactions, indicating the potential for lithium-based compounds to act as catalysts in aromatic substitution reactions (MukaiyamaTeruaki et al., 2000).
Material Science
This compound has applications in material science, particularly in the development of lithium-ion batteries and photoluminescent materials. Research into lithium difluoro(oxalato)borate as an additive in lithium-ion batteries demonstrates the compound's role in enhancing the electrochemical performance of high-voltage cathodes and high-capacity anodes at elevated temperatures, offering insights into the design of more efficient and durable battery systems (Lee et al., 2014). Furthermore, studies on lithium carboxylate frameworks reveal guest-dependent photoluminescence behavior, suggesting applications in the development of new luminescent materials (Aliev et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
lithium;5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2O3.Li/c10-4-2-1-3-5(11)6(4)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTBTXHTWMMJEM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1)F)C2=NN=C(O2)C(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F2LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea](/img/structure/B2700888.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)



![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)


![1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide](/img/structure/B2700902.png)


![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2700905.png)
![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)
